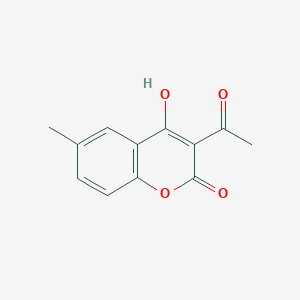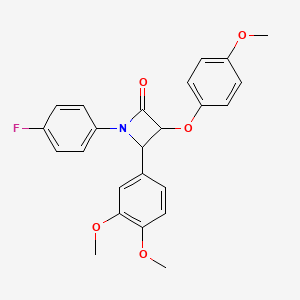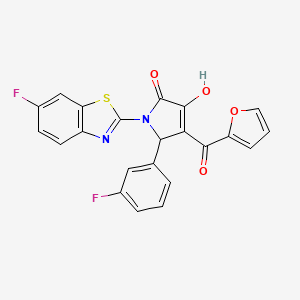![molecular formula C17H21IN2O2 B4069946 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4069946.png)
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione
Overview
Description
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological and pathological processes.
Mechanism of Action
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione is a competitive antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor with high affinity and prevents the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in the physiological and pathological processes mediated by the receptor.
Biochemical and physiological effects:
The α7 nicotinic acetylcholine receptor is widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues such as immune cells and the gastrointestinal tract. The blockade of the receptor by 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and the experimental conditions. In general, the blockade of the receptor by 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione results in the inhibition of pro-inflammatory cytokine production, the modulation of synaptic plasticity, and the alteration of gut motility and permeability.
Advantages and Limitations for Lab Experiments
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of the receptor without affecting other receptors or signaling pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has some limitations as well. It has a short half-life in vivo, which requires frequent dosing and careful experimental design. It also has some off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione and the α7 nicotinic acetylcholine receptor. One direction is to study the role of the receptor in the gut-brain axis and its potential therapeutic applications in gastrointestinal disorders. Another direction is to develop more selective and stable antagonists of the receptor for clinical use. Finally, the development of α7 nicotinic acetylcholine receptor modulators for the treatment of neurological and psychiatric disorders is an active area of research.
Scientific Research Applications
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has been widely used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. The α7 nicotinic acetylcholine receptor is involved in learning and memory, inflammation, and neuroprotection. 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has been used to study the effects of α7 nicotinic acetylcholine receptor activation and blockade in animal models of Alzheimer's disease, schizophrenia, and sepsis. 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been used to study the role of the α7 nicotinic acetylcholine receptor in the immune system and the gut-brain axis.
properties
IUPAC Name |
3-(cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPBXKAEIYKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![N~1~-2-biphenylyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069873.png)
![N-(3-methoxyphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069881.png)

![3-[(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4069887.png)
![N-cyclopentyl-N'-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]succinamide](/img/structure/B4069902.png)
![1-[(4-methylphenyl)sulfonyl]-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4069905.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)
![4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)


![3-(aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylbenzamide](/img/structure/B4069952.png)